(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid
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Overview
Description
Racemic-(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid functionality. Common reagents used in these reactions include protecting groups, oxidizing agents, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. The resolution of racemic mixtures into individual enantiomers may also be performed using chiral chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
Racemic-(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where leaving groups are replaced by nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce primary or secondary alcohols.
Scientific Research Applications
Racemic-(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Racemic-(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(2R,3aS,7aR)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid
- Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
Uniqueness
Racemic-(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable racemic mixtures and undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C16H19NO5 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
(2R,3aS,7aS)-6-phenylmethoxycarbonyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c18-15(19)13-8-12-6-7-17(9-14(12)22-13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12-,13+,14+/m0/s1 |
InChI Key |
YDYLAUXUHIXCDN-BFHYXJOUSA-N |
Isomeric SMILES |
C1CN(C[C@@H]2[C@@H]1C[C@@H](O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2C1CC(O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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